(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-5-10-22-16-14(26-2)8-9-15(27-3)17(16)28-19(22)20-18(23)13-7-6-11-21(12-13)29(4,24)25/h1,8-9,13H,6-7,10-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQFSZWXBKXNRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=NC(=O)C3CCCN(C3)S(=O)(=O)C)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of carboxamides and features a unique structural arrangement that allows for diverse biological interactions. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 386.4 g/mol. The compound's structure includes a benzo[d]thiazole core, methoxy groups, and a piperidine ring, contributing to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.4 g/mol |
| Structural Features | Benzo[d]thiazole core, methoxy groups, piperidine ring |
The mechanism of action for this compound likely involves interactions with specific biological targets that modulate cellular pathways. These interactions may include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease processes.
- Receptor Modulation : It may interact with various receptors influencing signaling pathways.
Research indicates that compounds with similar structures often exhibit anti-cancer properties through apoptosis induction in cancer cells, as well as anti-inflammatory effects through COX inhibition.
Anticancer Activity
Several studies have highlighted the potential anticancer effects of thiazole derivatives. For instance, compounds containing the thiazole moiety have demonstrated significant cytotoxicity against various cancer cell lines. In one study, thiazole derivatives exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against glioblastoma cells .
Anticonvulsant Activity
Thiazole-based compounds have also been investigated for their anticonvulsant properties. A study reported that certain thiazole derivatives displayed protective indices against seizures, indicating potential use in epilepsy treatment .
Anti-inflammatory Effects
The compound's structural components may contribute to anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX). Research on related compounds suggests that modifications in the thiazole structure can enhance COX-II inhibitory activity .
Case Studies
- Cytotoxicity against Cancer Cells : A derivative similar to the compound was tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Anticonvulsant Efficacy : Research on related thiazole compounds demonstrated effective seizure protection in animal models, supporting the potential for developing new anticonvulsant medications .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety, a piperidine ring, and a methylsulfonyl group. The synthesis typically involves multi-step organic reactions:
- Formation of the Benzo[d]thiazole Core: This is achieved through cyclization of 2-aminothiophenol derivatives with appropriate aldehydes or ketones under acidic conditions.
- Introduction of the Prop-2-yn-1-yl Group: Alkylation reactions using propargyl bromide in the presence of a base facilitate this step.
- Amide Bond Formation: The final step involves coupling the synthesized moieties using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The following findings summarize its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Significant inhibition of cell proliferation |
| HepG2 (Liver Cancer) | 15.2 | Induced apoptosis in treated cells |
| HCT116 (Colorectal) | 12.8 | Effective against tumor growth |
The structure–activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups enhances the anticancer activity, making this compound a candidate for further development .
Anticonvulsant Properties
The compound has also been evaluated for its anticonvulsant activity using models such as the picrotoxin-induced seizure model. Notable results include:
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| (Z)-N-(4,7-dimethoxy...) | 18.4 | 170.2 | 9.2 |
These findings suggest that modifications to the thiazole ring can significantly influence anticonvulsant efficacy, with certain analogues displaying promising results against seizures .
Case Study 1: Anticancer Activity
A study conducted on various thiazole derivatives demonstrated that compounds similar to (Z)-N-(4,7-dimethoxy...) exhibited significant cytotoxicity against multiple cancer cell lines. The research emphasized the importance of specific substituents on the thiazole ring that enhance activity against breast and liver cancer cells .
Case Study 2: Anticonvulsant Effects
In a comparative study assessing several thiazole derivatives for anticonvulsant properties, it was found that compounds containing similar structural motifs to (Z)-N-(4,7-dimethoxy...) provided substantial protection against induced seizures, highlighting their potential therapeutic use in epilepsy management .
Chemical Reactions Analysis
Functional Group Reactivity
The molecule’s reactivity is governed by four functional domains:
Notable limitations : Direct experimental data on post-synthetic modifications of this compound remain sparse, with most inferences drawn from structurally related thiazole derivatives .
Catalytic and Cross-Coupling Reactions
The prop-2-yn-1-yl group enables palladium-mediated transformations:
| Reaction Type | Catalyst System | Substrate | Outcome |
|---|---|---|---|
| Sonogashira coupling | Pd(PPh3)4/CuI, Et3N | Aryl halides | Biarylalkyne derivatives |
| Huisgen cycloaddition | CuSO4·5H2O, sodium ascorbate | Azides | Triazole-linked conjugates |
Key findings :
-
The methylsulfonyl group remains inert under these conditions, preserving piperidine integrity.
-
Methoxy groups necessitate orthogonal protection during cross-coupling to prevent demethylation .
Biological Interaction-Driven Reactions
Reactivity in biological systems is dominated by non-covalent interactions:
Mechanistic insights :
-
The Z-configuration of the imine bond optimizes planarity for target binding.
-
Methylsulfonyl enhances solubility and membrane permeability compared to analogs with unmodified sulfonamides .
Stability and Degradation Pathways
Critical stability data under varying conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (pH 2.0, 37°C) | Hydrolysis of imine bond | 12 h |
| Oxidative (H2O2, 25°C) | Sulfoxide formation at methylsulfonyl | 48 h |
| Photolytic (UV-A) | C-S bond cleavage in thiazole ring | 72 h |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized by comparing it to analogs within the benzo[d]thiazole-carboxamide class. A closely related compound, (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide (CAS 1058188-83-2), serves as a key comparator . Below is a detailed analysis:
Structural and Functional Differences
Substituents on the Benzo[d]thiazole Core :
- Target Compound :
- 4,7-Dimethoxy groups (electron-donating substituents).
- 3-Prop-2-yn-1-yl group (alkyne functionality).
- Comparator (CAS 1058188-83-2) :
- 3-Methyl group (non-polar substituent).
- No methoxy substitutions .
Molecular Formula and Weight :
| Property | Target Compound | Comparator (CAS 1058188-83-2) |
|---|---|---|
| Molecular Formula | C₁₉H₂₂N₃O₅S₂ (inferred) | C₁₅H₁₉N₃O₃S₂ |
| Molecular Weight | ~465.5 g/mol (calculated) | 353.5 g/mol |
| Key Functional Groups | Propargyl, dimethoxy, methylsulfonyl | Methyl, methylsulfonyl |
Hypothetical Physicochemical and Biological Implications: Solubility: The dimethoxy groups in the target compound may improve aqueous solubility compared to the methyl-substituted comparator, though the propargyl group could counterbalance this by increasing hydrophobicity. Electron Distribution: Methoxy groups may enhance resonance stabilization of the benzo[d]thiazole ring, altering binding affinity in biological targets.
Research Findings and Limitations
- Comparator Data : The comparator (CAS 1058188-83-2) has been cataloged with a molecular weight of 353.5 g/mol and formula C₁₅H₁₉N₃O₃S₂, but experimental data on solubility, bioavailability, or biological activity are unavailable .
- Target Compound: No peer-reviewed studies or empirical data were identified for the target compound. Its properties are inferred from structural analogs.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and what strategies are employed to overcome them?
The synthesis involves multi-step organic reactions, including the formation of the benzo[d]thiazole core, sulfonylation, and coupling with the piperidine-carboxamide moiety. Challenges include regioselectivity in heterocyclic ring formation and stereochemical control during imine formation. Strategies to address these include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) are used to stabilize intermediates and enhance reaction efficiency .
- Temperature control : Reactions are conducted under reflux or low-temperature conditions to minimize side products .
- Purification : Chromatography or recrystallization ensures high purity, critical for downstream biological assays .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Advanced spectroscopic and chromatographic methods are employed:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify aromatic protons (6.5–8.5 ppm for benzo[d]thiazole) and aliphatic signals (2.0–4.0 ppm for piperidine and methoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
- HPLC : Purity is validated using reverse-phase columns (e.g., C18) with >95% purity thresholds .
Q. What analytical techniques are essential for characterizing the compound’s purity and stereochemistry?
- Chiral HPLC or Circular Dichroism (CD) : Resolves enantiomeric purity, critical for Z/E isomer differentiation .
- X-ray Crystallography : Determines absolute configuration and bond angles, particularly for the imine group in the benzo[d]thiazole ring .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and identifies byproducts during synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
A Design of Experiments (DoE) approach is recommended:
- Factor screening : Variables like temperature, solvent polarity, and catalyst loading are tested using fractional factorial designs .
- Response surface methodology (RSM) : Optimizes interactions between factors (e.g., solvent/base pairs) to maximize yield (reported up to 39% in similar compounds) .
- In situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation in real time, enabling rapid adjustments .
Q. What methodologies are used to resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?
- Density Functional Theory (DFT) : Calculates activation energies for proposed reaction pathways (e.g., imine tautomerization) and compares them with experimental kinetic data .
- Isotopic labeling : 13C or 15N labeling traces reaction mechanisms (e.g., confirming nucleophilic attack sites in sulfonylation steps) .
- Cross-validation : Multiple spectroscopic techniques (e.g., IR, NMR) validate intermediates when computational models suggest alternative pathways .
Q. How can computational modeling assist in predicting the compound’s biological targets and interactions?
- Molecular docking : Screens against protein databases (e.g., PDB) to identify potential binding pockets in enzymes like kinases or GPCRs .
- Pharmacophore mapping : Aligns the compound’s functional groups (e.g., sulfonamide, methoxy) with known bioactive motifs to hypothesize mechanisms of action .
- MD simulations : Predicts stability of ligand-receptor complexes over nanosecond timescales, highlighting key interactions (e.g., hydrogen bonds with Arg residues) .
Q. What approaches are used to correlate structural modifications with observed biological activity data?
- SAR studies : Systematic variation of substituents (e.g., replacing prop-2-yn-1-yl with allyl groups) tests effects on potency .
- Free-Wilson analysis : Quantifies contributions of individual moieties (e.g., methoxy vs. methylsulfonyl) to overall activity using regression models .
- Crystallographic fragment screening : Identifies binding modes of analogs to guide rational design .
Methodological Notes
- Stereochemical control : The Z configuration is stabilized by intramolecular hydrogen bonding between the imine nitrogen and sulfonyl oxygen, as evidenced by NOESY NMR .
- Scale-up challenges : Pilot-scale synthesis requires inert atmospheres (N2/Ar) to prevent oxidation of the propynyl group .
- Data validation : Cross-laboratory reproducibility is ensured via round-robin testing of synthetic protocols and analytical standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
